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Compound of Interest

Compound Name:

2-

Azaspiro[4.4]nonane,hydrobromid

e

CAS No.: 1073-09-2

Cat. No.: B14007325

Get Quote

Executive Summary
Compound: 2-Azaspiro[4.4]nonane hydrobromide Role: High-

building block for medicinal chemistry (GPCR/Ion Channel ligands).[1] Key Characteristic:
Amphiphilic salt structure combining a lipophilic spiro-cyclopentyl moiety with a polar
ammonium hydrobromide core.[1]

This guide addresses the solubility behavior of 2-Azaspiro[4.4]nonane hydrobromide, a critical

intermediate in the synthesis of spirocyclic drugs. While specific gravimetric solubility data for

this salt is rarely published in open literature, its behavior can be accurately modeled based on

structural analogs (e.g., pyrrolidine hydrobromide) and the physicochemical principles of

spirocyclic amine salts.

Part 1: Theoretical & Expected Solubility Profile
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The solubility of 2-Azaspiro[4.4]nonane hydrobromide is governed by the competition between

the crystal lattice energy of the ionic salt and the solvation energy provided by the solvent.

Unlike simple alkyl amines, the spiro[4.4] system introduces a significant lipophilic domain (the

carbocyclic ring) which modulates the standard "amine salt" solubility rules.

Solubility Categorization Table
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Solvent Class Specific Solvent Solubility Rating Technical Notes

Protic Polar Water High (>100 mg/mL)

Dissociation is

entropically favored;

pH dependent.[1]

Methanol (MeOH) High

Excellent solvation of

Br⁻ anion; primary

choice for transfers.[1]

Ethanol (EtOH) Moderate to High

Good solubility; often

used for

recrystallization (hot).

[1]

Isopropanol (IPA) Low to Moderate

Ideal Recrystallization

Solvent. High thermal

coefficient of solubility.

[1]

Aprotic Polar DMSO / DMF High

Strong dipole-dipole

interactions disrupt

the crystal lattice.[1]

Acetonitrile (MeCN) Low

Poor solvation of

bromide ions; often

acts as an antisolvent.

[1]

Chlorinated
Dichloromethane

(DCM)
Moderate

Unique Feature:[1]

The lipophilic spiro-

ring allows partial

solubility, unlike many

inorganic salts.[1]

Chloroform Moderate

Similar to DCM; useful

for extraction from

aqueous phases if salt

is lipophilic enough.[1]
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Non-Polar Ethyl Acetate (EtOAc) Very Low

Standard antisolvent

for precipitating the

salt.[1]

Diethyl Ether (Et₂O) Insoluble

Used to crash out the

salt from alcoholic

solutions.[1]

Hexanes / Toluene Insoluble Strictly antisolvents.[1]

Mechanism of Action: The "Lipophilic Salt" Effect
While most amine hydrobromides are strictly insoluble in DCM, the 2-azaspiro[4.4]nonane

scaffold possesses a "greasy" cyclopentane ring fused to the pyrrolidine. This increases the

van der Waals surface area, disrupting the ionic lattice packing slightly and allowing chlorinated

solvents (DCM, CHCl₃) to solvate the ion pair more effectively than they would for a smaller salt

like ammonium bromide.

Expert Insight: If you observe "oiling out" during recrystallization in EtOH/Et₂O, it is likely due to

trace water or excess alcohol.[1] Switch to a sharper solvent system like IPA/EtOAc to force a

crystalline habit.[1]

Part 2: Experimental Protocols
As specific batch-to-batch polymorphism can alter solubility, every process chemist must

validate solubility empirically.[1]

Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise data for your specific batch.

Preparation: Weigh 100 mg of 2-Azaspiro[4.4]nonane HBr into a tared 4 mL vial.
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Addition: Add the target solvent in 100 µL increments at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation: Record the volume required for complete dissolution (clear solution, no

particulates).

Calculation:

[1]

Protocol B: Recrystallization (Purification)
The hydrobromide salt is often chosen over the hydrochloride because it crystallizes more

readily.

Dissolution: Dissolve crude salt in minimal boiling Isopropanol (IPA).

Tip: If insolubles remain, filter hot through a 0.45 µm PTFE frit.[1]

Nucleation: Remove from heat. If the solution is too concentrated, add hot IPA until just

under saturation.

Antisolvent (Optional): If crystals do not form at room temperature, add Ethyl Acetate or

Diethyl Ether dropwise until slight turbidity persists, then heat to clear.[1]

Crystallization: Allow to cool slowly to Room Temperature (RT), then to 0-4°C.

Isolation: Filter the white crystalline solid and wash with cold Et₂O.

Part 3: Visualization & Decision Logic
Solvent Selection Decision Tree
This diagram guides the selection of solvents based on the operational goal (Reaction vs.

Purification).
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Start: Select Solvent for
2-Azaspiro[4.4]nonane HBr

What is the Goal?

Reaction Medium

 Synthesis 

Purification / Isolation

 Workup 

Homogeneous Phase? Recrystallization

 High Purity Needed 

Precipitation (Crashing Out)

 Rapid Isolation 

DMF / DMSO
(High Solubility, Difficult Removal)

 High Temp / SNAr 

Methanol / Ethanol
(Good Solubility, Protic)

 Hydrogenation / Deprotection 

DCM / CHCl3
(Moderate Solubility, Non-Protic)

 Acylation / Amide Coupling 

Isopropanol (IPA)
(Best Balance of Solubility vs Temp)

IPA + EtOAc/Ether
(Solvent + Antisolvent)

Click to download full resolution via product page

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Salt Formation & Isolation Workflow
The following workflow illustrates the generation of the Hydrobromide salt from the free base, a

common step to stabilize the spiro-amine.

Free Base
(Oil, Soluble in Organics) Dissolve in Et2O or EtOAc Add HBr (33% in AcOH)

or HBr (gas) Precipitation of HBr Salt
 Exothermic Filtration & Wash

(Cold Et2O)
Dry under Vacuum

(Hygroscopic!)

Click to download full resolution via product page
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Figure 2: Standard workflow for converting 2-Azaspiro[4.4]nonane free base to the

hydrobromide salt.[1]

Part 4: Handling & Stability (E-E-A-T)
Hygroscopicity Warning
Hydrobromide salts of secondary amines are often hygroscopic.[1]

Storage: Store under nitrogen or argon in a desiccator.

Impact on Solubility: If the salt absorbs moisture, it may become an oil ("deliquescence")

rather than a solid. This drastically changes its solubility in organic solvents like DCM, often

making it more soluble due to the water co-solvent effect.

Analytical Verification
To confirm the salt has not dissociated in solution (e.g., in DMSO-d6 for NMR):

Check for the ammonium proton signal (

) typically appearing between 8.5–9.5 ppm as a broad singlet.[1]

Ensure the integration matches the spiro-core protons (1:1 stoichiometry).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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